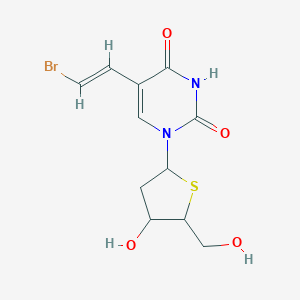

5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

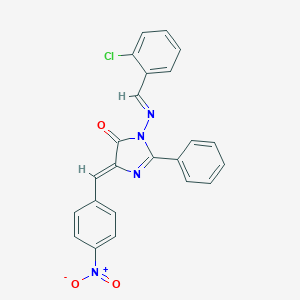

5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine (BrUTP) is a modified nucleotide that has been widely used in scientific research for various applications. BrUTP is a uridine analog that contains a sulfur atom in the 4'-position of the ribose ring and a bromine atom in the 2-position of the vinyl group. This modification provides BrUTP with unique properties that make it a valuable tool for studying RNA transcription and processing.

Mechanism of Action

5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine is incorporated into RNA during transcription by RNA polymerase. The bromine atom in the 2-position of the vinyl group can form a covalent bond with the active site of RNA polymerase, which allows for efficient incorporation of 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine into RNA. The sulfur atom in the 4'-position of the ribose ring can also form a hydrogen bond with the phosphate backbone of RNA, which stabilizes the RNA structure.

Biochemical and Physiological Effects:

5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine has been shown to have minimal effects on RNA transcription and processing, making it a useful tool for studying RNA dynamics. However, high concentrations of 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine can inhibit RNA polymerase activity and affect RNA stability. Therefore, it is important to use appropriate concentrations of 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine in experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine is its ability to label RNA in live cells without affecting RNA transcription and processing. This allows for the study of RNA dynamics in real-time. However, 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine labeling is limited by the availability of RNA polymerase, which can vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the use of 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine in scientific research. One direction is the development of new labeling techniques that allow for the specific labeling of RNA subpopulations. Another direction is the use of 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine in combination with other labeling techniques to study RNA-protein interactions. Additionally, 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine can be used in combination with other modified nucleotides to study RNA structure and function.

Synthesis Methods

5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine can be synthesized through a multistep process that involves the modification of uridine. The first step involves the protection of the 5'-hydroxyl group of uridine with a tert-butyldimethylsilyl (TBDMS) group. The second step involves the bromination of the 2-position of the vinyl group using N-bromosuccinimide (NBS). The third step involves the removal of the TBDMS group using tetrabutylammonium fluoride (TBAF) to yield 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine.

Scientific Research Applications

5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine has been used extensively in scientific research for various applications. One of the most common applications is in RNA labeling and imaging. 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine can be incorporated into RNA during transcription, and the labeled RNA can be visualized using fluorescence microscopy. This technique has been used to study RNA localization, trafficking, and turnover.

properties

CAS RN |

134699-93-7 |

|---|---|

Product Name |

5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine |

Molecular Formula |

C11H13BrN2O4S |

Molecular Weight |

349.2 g/mol |

IUPAC Name |

5-[(E)-2-bromoethenyl]-1-[4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H13BrN2O4S/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/b2-1+ |

InChI Key |

MHIWAWLDGNOCRU-OWOJBTEDSA-N |

Isomeric SMILES |

C1C(C(SC1N2C=C(C(=O)NC2=O)/C=C/Br)CO)O |

SMILES |

C1C(C(SC1N2C=C(C(=O)NC2=O)C=CBr)CO)O |

Canonical SMILES |

C1C(C(SC1N2C=C(C(=O)NC2=O)C=CBr)CO)O |

synonyms |

(E)-5-(2-bromovinyl)-2'-deoxy-4'-thiouridine 5-(2-bromovinyl)-2'-deoxy-4'-thiouridine S-BVDU |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B236686.png)

![Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate](/img/structure/B236698.png)

![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B236701.png)

![2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236702.png)

![N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236706.png)

![N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236707.png)

![3-[3,5-Dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B236711.png)

![N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B236734.png)

![N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236752.png)

![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B236762.png)